(3-(Fluoromethyl)azetidin-3-yl)methanol (3-(Fluoromethyl)azetidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17181157
InChI: InChI=1S/C5H10FNO/c6-1-5(4-8)2-7-3-5/h7-8H,1-4H2
SMILES:
Molecular Formula: C5H10FNO
Molecular Weight: 119.14 g/mol

(3-(Fluoromethyl)azetidin-3-yl)methanol

CAS No.:

Cat. No.: VC17181157

Molecular Formula: C5H10FNO

Molecular Weight: 119.14 g/mol

* For research use only. Not for human or veterinary use.

(3-(Fluoromethyl)azetidin-3-yl)methanol -

Specification

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
IUPAC Name [3-(fluoromethyl)azetidin-3-yl]methanol
Standard InChI InChI=1S/C5H10FNO/c6-1-5(4-8)2-7-3-5/h7-8H,1-4H2
Standard InChI Key DLWCLNZMIBTECG-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(CO)CF

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

[3-(Fluoromethyl)azetidin-3-yl]methanol (IUPAC name: [3-(fluoromethyl)azetidin-3-yl]methanol) belongs to the azetidine class of compounds, which are smaller analogs of pyrrolidine and piperidine. The compound’s structure features a three-dimensional azetidine ring substituted at the 3-position with both fluoromethyl (-CH₂F) and hydroxymethyl (-CH₂OH) groups. This substitution pattern introduces steric and electronic effects that influence its reactivity and biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₀FNO
Molecular Weight119.14 g/mol
Canonical SMILESC1C(CN1)(CO)CF
InChI KeyDLWCLNZMIBTECG-UHFFFAOYSA-N
Hydrogen Bond Donor Count1 (hydroxyl group)
Hydrogen Bond Acceptor Count3 (N, O, F)
Topological Polar Surface Area32.7 Ų

The presence of fluorine enhances the compound’s metabolic stability and lipophilicity, as evidenced by its calculated partition coefficient (LogP ≈ 0.5–1.0). The hydroxymethyl group contributes to aqueous solubility, balancing the hydrophobic effects of the fluoromethyl substituent.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of [3-(fluoromethyl)azetidin-3-yl]methanol typically involves multi-step routes starting from azetidine precursors. While specific protocols are proprietary, general methodologies include:

  • Ring-Closing Reactions: Cyclization of appropriately substituted linear amines using reagents such as bis-triflates or Mitsunobu conditions to form the azetidine ring.

  • Fluoromethylation: Introduction of the fluoromethyl group via nucleophilic substitution or electrophilic fluorination. For example, treatment of 3-hydroxymethylazetidine with a fluoromethylating agent like Selectfluor® under anhydrous conditions.

  • Hydrochloride Salt Formation: Stabilization of the final product as a hydrochloride salt to improve crystallinity and storage stability.

Key Challenges:

  • Regioselectivity: Ensuring precise substitution at the 3-position of the azetidine ring.

  • Byproduct Formation: Minimizing impurities such as di- or tri-fluorinated analogs during fluoromethylation.

Applications in Medicinal Chemistry

Biological Target Engagement

The compound’s rigid azetidine scaffold and fluorine substitution make it a versatile building block for drug design. Potential applications include:

Enzyme Inhibition

Azetidine derivatives are known to inhibit enzymes such as serine proteases and kinases. The fluoromethyl group may enhance binding affinity through polar interactions with catalytic residues.

Receptor Modulation

The hydroxymethyl group facilitates hydrogen bonding with G-protein-coupled receptors (GPCRs), making the compound a candidate for neurological and cardiovascular therapeutics.

Case Study: Antimicrobial Development

Analytical Characterization

Structural Elucidation

Advanced techniques are employed to confirm the compound’s structure and purity:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 3.6–4.2 ppm (azetidine ring protons), δ 4.5–5.0 ppm (fluoromethyl group).

    • ¹⁹F NMR: Singlet near δ -220 ppm (CF group).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 119.14 (M+H⁺).

  • High-Performance Liquid Chromatography (HPLC): Purity >98% under reverse-phase conditions.

Future Perspectives and Challenges

Optimization Strategies

  • Prodrug Development: Masking the hydroxymethyl group to improve bioavailability.

  • Stereochemical Control: Synthesizing enantiomerically pure forms to enhance target specificity.

Regulatory Considerations

As with all investigational compounds, rigorous toxicity profiling (e.g., Ames test, hepatotoxicity assays) and pharmacokinetic studies are essential before clinical translation.

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